



Application Notes and Protocols for [18F]FSY-OSO2F Radiolabeling

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]FSY-OSO2F is a novel amino acid-based positron emission tomography (PET) tracer designed for tumor imaging. Its radiolabeling is achieved through a robust and efficient one-step Sulfur [18F]Fluoride Exchange (SuFEx) reaction. This methodology allows for the direct conversion of the FSY-OSO2F precursor to its 18F-labeled counterpart, [18F]FSY-OSO2F. The tracer's uptake in cancer cells is mediated by the L-Tyrosine (L-Tyr), Alanine-Serine-Cysteine (ASC), and ASC2 transporters, making it a valuable tool for investigating tumor metabolism and amino acid transport.[1][2][3] Preclinical studies have demonstrated its potential for high-contrast imaging of tumors, such as MCF-7 breast cancer and 22Rv1 prostate cancer xenografts.[1][2][3]

These application notes provide a comprehensive guide to the synthesis of the **FSY-OSO2F** precursor, the step-by-step radiolabeling procedure to generate [18F]**FSY-OSO2F**, and the necessary quality control measures to ensure its suitability for in vitro and in vivo research.

Quantitative Data Summary

The following table summarizes key quantitative data related to the performance of [18F]**FSY-OSO2F** and analogous tracers prepared via the SuFEx methodology.



Parameter	Value	Notes
Radiochemical Yield (RCY)	~55% (non-decay corrected)	Based on analogous [18F]SuFEx reactions for FAPi tracers.[4]
Molar Activity (Am)	~20 GBq/μmol	Based on analogous [18F]SuFEx reactions for FAPi tracers.[4]
Radiochemical Purity	>95%	Determined by radio-HPLC analysis.[4]
Tumor Uptake (MCF-7)	8.31 ± 1.92 %ID/g	At 60 minutes post-injection.[2]
Tumor-to-Muscle Ratio	3.14 ± 0.91	At 60 minutes post-injection in MCF-7 tumor-bearing mice.[2]

Experimental Protocols Synthesis of the FSY-OSO2F Precursor

The synthesis of the **FSY-OSO2F** precursor involves the fluorosulfonation of a protected tyrosine derivative. The following protocol is adapted from established methods for generating aryl-fluorosulfates.[4]

Materials:

- Protected L-tyrosine (e.g., Boc-Tyr-OMe)
- 4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Anhydrous Tetrahydrofuran (THF)
- Standard reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:



- Dissolve the protected L-tyrosine derivative in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
- Add DBU to the solution and stir for 10 minutes at room temperature.
- Add AISF to the reaction mixture and continue stirring at room temperature for 2-4 hours, or until reaction completion is confirmed by TLC.
- Quench the reaction by adding saturated aqueous ammonium chloride.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain the protected FSY-OSO2F precursor.
- Perform deprotection of the protecting groups (e.g., Boc and methyl ester) under appropriate acidic or basic conditions to yield the final FSY-OSO2F precursor.
- Confirm the identity and purity of the final product using NMR and mass spectrometry.

[18F]FSY-OSO2F Radiolabeling via SuFEx Reaction

This protocol details the one-step radiolabeling of the **FSY-OSO2F** precursor using the Sulfur [18F]Fluoride Exchange ([18F]SuFEx) reaction.[2][4]

Materials:

- [18F]Fluoride (produced from a cyclotron)
- Anion-exchange resin cartridge (e.g., QMA light)
- Elution solution (e.g., a solution of a phase transfer catalyst like BnBu3NCl in methanol)
- FSY-OSO2F precursor
- Anhydrous acetonitrile (MeCN)



- Solid-phase extraction (SPE) cartridge (e.g., HLB)
- Water for injection
- Ethanol for injection

Procedure:

- [18F]Fluoride Trapping and Elution:
 - Load the aqueous [18F]fluoride solution onto an anion-exchange cartridge.
 - Wash the cartridge with anhydrous methanol.
 - Elute the [18F]fluoride into a reaction vessel using the elution solution.
 - Remove the solvent by heating under a stream of nitrogen or under vacuum at approximately 70°C.
- Radiolabeling Reaction:
 - Dissolve the FSY-OSO2F precursor (typically 0.1-0.2 mg) in anhydrous acetonitrile (0.5-1.0 mL).
 - Add the precursor solution to the dried [18F]fluoride residue in the reaction vessel.
 - Allow the reaction to proceed for 5-10 minutes at room temperature. No vigorous stirring is typically required.
- Purification:
 - Dilute the crude reaction mixture with water (e.g., 5 mL).
 - Pass the diluted solution through an HLB SPE cartridge.
 - Wash the cartridge with water (e.g., 10 mL) to remove unreacted [18F]fluoride and polar impurities.
 - Elute the final [18F]FSY-OSO2F product from the cartridge with ethanol (e.g., 1-2 mL).



• Formulation:

 The ethanolic solution of [18F]FSY-OSO2F can be formulated with sterile saline for in vivo applications, ensuring the final ethanol concentration is within acceptable limits (typically <10%).

Quality Control of [18F]FSY-OSO2F

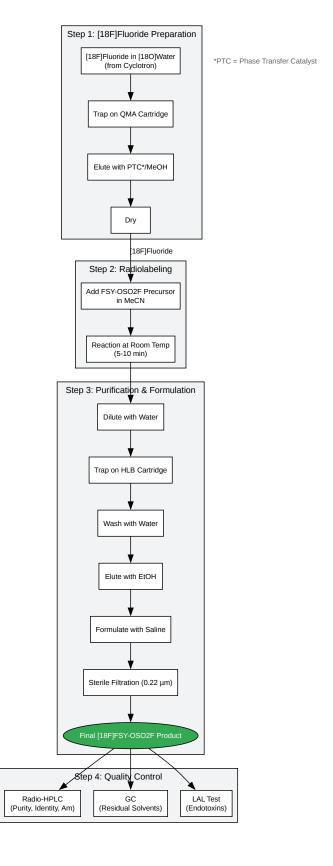
- a) Radiochemical Purity and Identity:
- Method: Radio-High-Performance Liquid Chromatography (radio-HPLC).
- System: A standard HPLC system equipped with a C18 column and dual detectors (UV and a radioactivity detector).
- Mobile Phase: A gradient of acetonitrile and water (often with 0.1% TFA).
- Procedure: Inject an aliquot of the final product onto the radio-HPLC system. The identity of the [18F]FSY-OSO2F peak is confirmed by comparing its retention time with that of a nonradioactive FSY-OSO2F reference standard (co-injection).
- Acceptance Criterion: Radiochemical purity should be >95%.
- b) Molar Activity (Am):
- Method: Calculated from the radio-HPLC analysis.
- Procedure: A calibration curve is generated using known concentrations of the FSY-OSO2F
 reference standard. The amount of non-radioactive FSY-OSO2F in a known activity of the
 final product is determined from the UV chromatogram and the calibration curve. Molar
 activity is then calculated as the amount of radioactivity divided by the molar amount of the
 compound.
- c) Residual Solvent Analysis:
- Method: Gas Chromatography (GC).



- Procedure: Analyze an aliquot of the final product to quantify the amount of residual solvents (e.g., acetonitrile, ethanol) from the synthesis.
- Acceptance Criteria: Must be within the limits specified by pharmacopeial standards for injectable radiopharmaceuticals.
- d) Sterility and Endotoxin Testing:
- For preclinical in vivo studies, ensure the final product is sterile. This can be achieved by passing the formulated product through a $0.22~\mu m$ sterile filter.
- Endotoxin levels should be determined using a Limulus Amebocyte Lysate (LAL) test to ensure the product is pyrogen-free.

Visualizations [18F]FSY-OSO2F Radiolabeling Workflow



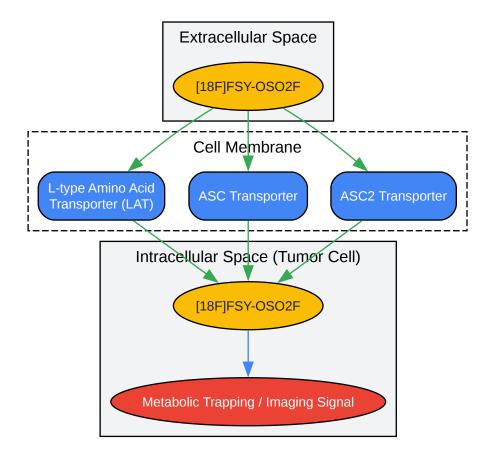


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Caption: Workflow for the radiolabeling of [18F]FSY-OSO2F.



Cellular Uptake Pathway of [18F]FSY-OSO2F



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